REACTION_CXSMILES
|
[CH2:1]1[C:5]2([CH2:13][O:12][C:7]3([CH2:11][CH2:10][CH2:9][CH2:8]3)[NH:6]2)[CH2:4][CH2:3][CH2:2]1.[BH4-].[Na+]>CCO.O>[CH:7]1([NH:6][C:5]2([CH2:13][OH:12])[CH2:1][CH2:2][CH2:3][CH2:4]2)[CH2:11][CH2:10][CH2:9][CH2:8]1 |f:1.2|
|
Name
|
|
Quantity
|
124 g
|
Type
|
reactant
|
Smiles
|
C1CCCC12NC1(CCCC1)OC2
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
38 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
held at −13° C. with an ice/MeOH bath
|
Type
|
CUSTOM
|
Details
|
did not exceed 10° C.
|
Type
|
CUSTOM
|
Details
|
(approximately 30 min.)
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temp.
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residual paste was separated between EtOAc (1 L) and water (600 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)NC1(CCCC1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 107 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 84.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |